Naphtho[2,3-b]furan-4,9-dione, 2-chloro-
Description
Significance of the Naphtho[2,3-b]furan-4,9-dione (B1206112) Core Structure in Heterocyclic Chemistry
The significance of the Naphtho[2,3-b]furan-4,9-dione scaffold in heterocyclic chemistry is multifaceted. The inherent reactivity of the quinone moiety, coupled with the aromaticity of the furan (B31954) and benzene (B151609) rings, provides a rich ground for a variety of chemical transformations. The core structure is found in several natural products, which has spurred considerable interest in the synthesis of its synthetic analogs. researchgate.net
Researchers have explored various synthetic strategies to construct this tricyclic system, often with the goal of accessing novel derivatives with tailored electronic and biological properties. The development of efficient synthetic methods, such as palladium-catalyzed reverse hydrogenolysis and visible-light-mediated [3+2] cycloaddition reactions, has expanded the accessibility and diversity of Naphtho[2,3-b]furan-4,9-dione derivatives. mdpi.comrsc.org These synthetic advancements are crucial for establishing structure-activity relationships and for the systematic exploration of the chemical space around this important scaffold.
Overview of Research Trajectories for Naphtho[2,3-b]furan-4,9-dione Derivatives, including the 2-chloro- Substitution
Research into Naphtho[2,3-b]furan-4,9-dione derivatives has largely been driven by their potential as biologically active agents. Studies have demonstrated that substitutions on the furan ring can significantly modulate the cytotoxic properties of these compounds. nih.govtandfonline.com For instance, the introduction of various substituents at the 2-position has been a key area of investigation.
A direct one-pot synthesis method has been developed for 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones starting from 2,3-dichloro-1,4-naphthoquinone. researchgate.net This approach allows for the introduction of a variety of substituents at the 2 and 3 positions of the furan ring. While this method provides a pathway to a range of derivatives, the specific investigation of the 2-chloro- derivative as a standalone compound is less commonly detailed in the literature. It is often an intermediate in the synthesis of other derivatives or part of a larger library of compounds screened for biological activity.
The research trajectory for the 2-chloro derivative is intrinsically linked to its role as a reactive intermediate. The chlorine atom at the 2-position can serve as a leaving group, enabling nucleophilic substitution reactions to introduce a wide array of functional groups. This makes Naphtho[2,3-b]furan-4,9-dione, 2-chloro- a valuable precursor for creating a diverse library of derivatives for further study.
Recent synthetic efforts have focused on developing greener and more efficient protocols. For example, a visible-light-mediated [3+2] cycloaddition reaction of 2-hydroxy-1,4-naphthoquinones with various partners has been reported to produce a variety of Naphtho[2,3-b]furan-4,9-diones with good yields and high regioselectivity. mdpi.com While this particular study did not specifically report the synthesis of the 2-chloro derivative, it highlights the ongoing innovation in the synthesis of this class of compounds.
The table below summarizes the yields of various 2-substituted Naphtho[2,3-b]furan-4,9-dione derivatives synthesized through different methods, illustrating the scope of these synthetic strategies.
| Derivative | Reagents | Yield (%) | Reference |
| 2-Acetyl-3-methylnaphtho[2,3-b]furan-4,9-dione | 2,3-dichloro-1,4-naphthoquinone, pentane-2,4-dione | 99 | researchgate.net |
| 2,3-Pentamethylenenaphtho[2,3-b]furan-4,9-dione | 2,3-dichloro-1,4-naphthoquinone, cyclohexane-1,3-dione | 97 | researchgate.net |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 2-hydroxy-1,4-naphthoquinone (B1674593), phenylacetylene (B144264) | 75 | mdpi.com |
| 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione | 2-hydroxy-1,4-naphthoquinone, 1-bromo-4-ethynylbenzene | 65 | mdpi.com |
| 2-(2-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione | 2-hydroxy-1,4-naphthoquinone, 1-ethynyl-2-methoxybenzene | 72 | mdpi.com |
In studies focusing on the biological activity of this scaffold, a range of 2-substituted derivatives have been synthesized and evaluated for their cytotoxic effects. For example, 2-formylnaphtho[2,3-b]furan-4,9-dione has shown potent activity against KB cells. nih.govtandfonline.com The investigation of halogenated derivatives, including those with chloro-substituents, is a logical extension of these studies to explore the impact of electron-withdrawing groups on biological activity.
Structure
3D Structure
Properties
CAS No. |
189763-10-8 |
|---|---|
Molecular Formula |
C12H5ClO3 |
Molecular Weight |
232.62 g/mol |
IUPAC Name |
2-chlorobenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C12H5ClO3/c13-9-5-8-10(14)6-3-1-2-4-7(6)11(15)12(8)16-9/h1-5H |
InChI Key |
ISQBCDSRDBURHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C3)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Naphtho 2,3 B Furan 4,9 Dione and Its 2 Chloro Analog
Cycloaddition Strategies for Naphtho[2,3-b]furan-4,9-dione (B1206112) Core Construction
Cycloaddition reactions represent a powerful and atom-economical approach to assembling complex ring systems. Recent advancements have focused on photochemical and metal-catalyzed methods to construct the naphtho[2,3-b]furan-4,9-dione skeleton.
Visible-Light-Mediated [3+2] Cycloaddition Reactions in the Synthesis of Naphtho[2,3-b]furan-4,9-diones
A particularly green and efficient method for synthesizing naphtho[2,3-b]furan-4,9-diones involves the visible-light-mediated [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes and alkenes. rsc.orgnih.gov This approach is notable for proceeding under mild, environmentally friendly conditions, often in the absence of any external photocatalyst, metal, or base. nih.govmdpi.com
The reaction is typically carried out by dissolving the 2-hydroxy-1,4-naphthoquinone (B1674593) and the corresponding alkyne in a solvent like acetonitrile (B52724), followed by irradiation with blue LEDs (e.g., 460 nm) for several hours. mdpi.com This method exhibits excellent regioselectivity, exclusively yielding the linear 2-substituted naphtho[2,3-b]furan-4,9-dione isomer with no detectable formation of the 3-substituted isomer. nih.gov The proposed mechanism involves the formation of a biradical intermediate, which undergoes an intramolecular [3+2] cyclization, followed by a 1,3-hydrogen transfer and subsequent air oxidation to furnish the final aromatic product. This protocol shows remarkable functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the alkyne partner. nih.govnih.gov The synthesis of a chlorinated analog, 2-(4-chlorophenyl)naphtho[2,3-b]furan-4,9-dione, has been successfully demonstrated using this method.
Table 1: Examples of Naphtho[2,3-b]furan-4,9-diones Synthesized via Visible-Light-Mediated [3+2] Cycloaddition
| 2-Hydroxy-1,4-naphthoquinone Reactant | Alkyne Reactant | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Hydroxy-1,4-naphthoquinone | Phenylacetylene (B144264) | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 75% | mdpi.com |
| 2-Hydroxy-1,4-naphthoquinone | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 67% | nih.gov |
| 2-Hydroxy-1,4-naphthoquinone | p-Tolylacetylene | 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | 77% | nih.gov |
Photoinduced and Metal-Catalyzed Cycloaddition Approaches for the Naphthofuran Ring System
Beyond the catalyst-free visible-light approach, other photoinduced and metal-catalyzed cycloadditions have been developed. A general one-step synthesis of both naphtho[2,3-b]furan-4,9-diones and their 2,3-dihydro derivatives can be achieved through the regioselective [3+2] photoaddition of 2-hydroxy-1,4-naphthoquinones with various alkynes and alkenes, representing a foundational photochemical strategy. rsc.org
In the realm of metal catalysis, a notable method is the palladium-catalyzed reverse hydrogenolysis. This process facilitates a two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce the desired naphtho[2,3-b]furan-4,9-diones. rsc.org A key advantage of this reaction is that it is catalyzed by commercially available palladium on carbon (Pd/C) and proceeds without the need for external oxidants or hydrogen acceptors, making it an intrinsically waste-free method. rsc.org This transformation provides a direct route to functionalized naphthofuran diones from readily available starting materials.
Annulation Reactions Utilizing Naphthoquinone Precursors
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of the naphtho[2,3-b]furan-4,9-dione core. These methods typically start with a substituted 1,4-naphthoquinone (B94277) and build the furan (B31954) ring in a subsequent step.
Reactions of Hydroxynaphthalene-1,4-dione with Ethane-1,2-diol and Chloroacetaldehyde
Established and fundamental approaches to the synthesis of the parent naphtho[2,3-b]furan-4,9-dione skeleton involve the reaction of 2-hydroxynaphthalene-1,4-dione (also known as lawsone) with simple C2-synthons. beilstein-journals.org The reaction with chloroacetaldehyde, for instance, provides a direct route to the unsubstituted furan ring. beilstein-journals.org Similarly, condensation with ethane-1,2-diol (ethylene glycol) is another key transformation that yields the target naphthofuran dione (B5365651) structure. beilstein-journals.org These methods represent some of the earliest and most direct strategies for constructing the core tricyclic system from a common precursor.
Base-Promoted C,O-Dialkylation of β-Dicarbonyl Compounds with 2,3-Dichloro-1,4-naphthoquinone
A versatile, one-pot synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones is achieved through the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds. researchgate.net This reaction proceeds via a C,O-dialkylation mechanism. The enolate of the β-dicarbonyl compound, generated by a base such as potassium carbonate, first displaces one chlorine atom via C-alkylation. A subsequent intramolecular O-alkylation displaces the second chlorine atom, forming the furan ring in a single operational step.
This method is advantageous due to the use of readily available starting materials and simple reaction procedures. researchgate.net The reaction is typically performed by refluxing the reactants in a polar aprotic solvent like acetonitrile or acetone. researchgate.net This strategy allows for the introduction of diverse substituents at the 2- and 3-positions of the naphthofuran core, depending on the choice of the β-dicarbonyl starting material.
Table 2: Synthesis of Naphtho[2,3-b]furan-4,9-diones via C,O-Dialkylation
| 2,3-Dichloro-1,4-naphthoquinone | β-Dicarbonyl Compound | Base / Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,3-Dichloro-1,4-naphthoquinone | Acetylacetone | K₂CO₃ / MeCN | 3-Acetyl-2-methylnaphtho[2,3-b]furan-4,9-dione | 99% | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Ethyl acetoacetate | K₂CO₃ / MeCN | 3-Ethoxycarbonyl-2-methylnaphtho[2,3-b]furan-4,9-dione | 84% | researchgate.net |
| 2,3-Dichloro-1,4-naphthoquinone | Diethyl malonate | K₂CO₃ / MeCN | 3-Ethoxycarbonyl-2-ethoxynaphtho[2,3-b]furan-4,9-dione | 94% | researchgate.net |
Utility of Thio-substituted 1,4-Naphthoquinones in Naphtho[2,3-b]furan-4,9-dione Synthesis
A novel synthetic route leverages thio-substituted 1,4-naphthoquinones as versatile intermediates for the construction of the naphtho[2,3-b]furan-4,9-dione ring system. rsc.org This strategy involves a two-step sequence starting from a stable precursor like 2-ethylthio-1,4-naphthoquinone.
The first step is the alkylation at the C-3 position via conjugate addition of a nucleophile, such as a lithium enolate or a pyridinium (B92312) ylide, to the thio-substituted naphthoquinone. This yields a 3-alkyl-2-ethylthio-1,4-naphthoquinone intermediate. The second step is an efficient cyclization of this intermediate to the 2-substituted naphtho[2,3-b]furan-4,9-dione, which is effectively induced by the action of bromine in acetic acid. rsc.org The proposed mechanism for the cyclization involves an electrophilic attack of bromine on the quinonoid ring, followed by intramolecular cyclization to a dihydrofuran intermediate and subsequent elimination to afford the final aromatic product.
Table 3: Bromine-Mediated Cyclization of 3-Alkyl-2-ethylthio-1,4-naphthoquinones
| 3-Alkyl-2-ethylthio-1,4-naphthoquinone Precursor | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-Ethylthio-3-phenacyl-1,4-naphthoquinone | 2-Benzoylnaphtho[2,3-b]furan-4,9-dione | 75% | |
| 3-(1-Benzoyl)ethyl-2-ethylthio-1,4-naphthoquinone | 2-Benzoyl-3-methylnaphtho[2,3-b]furan-4,9-dione | 81% |
Modern Catalytic and Environmentally Benign Synthetic Routes
The development of synthetic methods that are both efficient and environmentally conscious is a central theme in modern organic chemistry. In the context of Naphtho[2,3-b]furan-4,9-dione synthesis, significant progress has been made in employing catalytic systems and green reaction media to minimize waste and enhance sustainability.
Palladium-Catalyzed Reverse Hydrogenolysis for Naphtho[2,3-b]furan-4,9-dione Synthesis
A noteworthy advancement in the synthesis of Naphtho[2,3-b]furan-4,9-diones is the application of a palladium-catalyzed reverse hydrogenolysis process. researchgate.netresearchgate.netrsc.org This method facilitates a two-site coupling of 2-hydroxy-1,4-naphthoquinones with various olefins to construct the furan ring. researchgate.netresearchgate.netrsc.org A key advantage of this approach is its use of a commercially available palladium on carbon (Pd/C) catalyst, which operates without the need for external oxidants or hydrogen acceptors. researchgate.netresearchgate.netrsc.org
The reaction is intrinsically waste-free, with the only byproduct being hydrogen gas (H₂). researchgate.net This stands in contrast to many traditional methods that rely on stoichiometric and often toxic oxidizing agents, which can generate significant environmental effluents. researchgate.net The palladium-catalyzed reverse hydrogenolysis preserves the core structure of the starting materials in the final product, with the formal loss of only two hydrogen atoms. researchgate.net This atom-economical process offers high isolated yields and a broad substrate scope, highlighting its potential for industrial-scale applications. researchgate.net The general reaction scheme is depicted below:
Reaction Scheme for Palladium-Catalyzed Reverse Hydrogenolysis
2-Hydroxy-1,4-naphthoquinone + Olefin --(Pd/C)--> Naphtho[2,3-b]furan-4,9-dione + H₂
The proposed catalytic cycle involves the coordination of the palladium catalyst to the olefin and the 2-hydroxy-1,4-naphthoquinone, followed by a series of steps leading to the formation of the furan ring and the release of molecular hydrogen. The recyclability of the simple palladium catalyst further enhances the green credentials of this synthetic route. researchgate.net
Domino Reactions in Deep Eutectic Solvents for Substituted Naphtho[2,3-b]furan-4,9-diones
Domino reactions, also known as tandem or cascade reactions, have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single pot through a sequence of intramolecular transformations. researchgate.net These processes are highly efficient as they reduce the number of work-up and purification steps, saving time, and reducing solvent waste. In the realm of Naphtho[2,3-b]furan-4,9-dione synthesis, several domino strategies have been developed, often employing environmentally benign solvents.
For instance, a three-component domino reaction of 2-hydroxy-1,4-naphthoquinone, an aromatic aldehyde, and a pyridinium salt can be carried out in water under microwave irradiation to afford functionalized naphtho[2,3-b]furan-4,9-diones in good yields. researchgate.net This particular transformation is believed to proceed through an initial generation of an α,β-unsaturated triketone, followed by a Michael addition, intramolecular cyclization, and subsequent air oxidation. researchgate.net
While the direct application of deep eutectic solvents (DESs) for the synthesis of Naphtho[2,3-b]furan-4,9-diones is not extensively documented in the current literature, the potential of these green solvents is significant. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. youtube.com They are often biodegradable, non-toxic, and have low volatility. rsc.orgyoutube.com Choline chloride-based DES, in particular, have been successfully employed in the synthesis of other heterocyclic compounds, such as furfural (B47365) from xylose. rsc.orgresearchgate.net Given the success of domino reactions for Naphtho[2,3-b]furan-4,9-diones in other green solvents like water, exploring the use of DESs as a reaction medium presents a promising avenue for future research to develop even more sustainable synthetic protocols.
Regioselectivity and Stereocontrol in the Synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, and Related Derivatives
The control of regioselectivity and stereochemistry is paramount in the synthesis of substituted Naphtho[2,3-b]furan-4,9-diones, as the position and spatial orientation of substituents can profoundly influence the biological activity of the molecule.
The synthesis of the target compound, Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, often proceeds through the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable nucleophile. The regioselectivity of this reaction is a critical consideration. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with β-dicarbonyl compounds in the presence of a base leads to the formation of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones through a C,O-dialkylation process. researchgate.netresearchgate.net The nature of the base, solvent, and reaction temperature can influence the outcome of this one-pot reaction. researchgate.net
In recent years, visible-light-mediated [3+2] cycloaddition reactions have been developed for the synthesis of Naphtho[2,3-b]furan-4,9-diones, demonstrating excellent regioselectivity. researchgate.netbohrium.comnih.govmdpi.com For instance, the reaction of 2-hydroxy-1,4-naphthoquinone with phenylacetylene under blue LED irradiation yields exclusively 2-phenylnaphtho[2,3-b]furan-4,9-dione, with no formation of the 3-phenyl isomer. researchgate.netbohrium.com This high degree of regioselectivity is a significant advantage of this green and efficient protocol. researchgate.netbohrium.com The proposed mechanism involves the formation of a 1,5-biradical intermediate, followed by an intramolecular cyclization that dictates the regiochemical outcome. researchgate.netbohrium.com
The synthesis of the specific analog, Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, can be envisioned through various synthetic routes, including the reaction of 2,3-dichloro-1,4-naphthoquinone with a suitable precursor that can form the furan ring. The nucleophilic substitution of one of the chlorine atoms in 2,3-dichloro-1,4-naphthoquinone is a key step where regioselectivity would be crucial. nih.govnih.gov
While regioselectivity in the synthesis of Naphtho[2,3-b]furan-4,9-dione derivatives is a well-explored area, the aspect of stereocontrol, particularly for the synthesis of the 2-chloro- analog where the C2 position could potentially be a stereocenter if an appropriate substituent is present, is less documented. The current body of literature primarily focuses on achieving regiochemical control in the formation of the furan ring. The development of stereoselective methods, potentially through the use of chiral auxiliaries or catalysts, to control the stereochemistry at the C2 position of the furan ring in Naphtho[2,3-b]furan-4,9-dione derivatives remains a challenging yet important area for future investigation. Such advancements would provide access to a wider range of structurally diverse and potentially more potent analogs for biological evaluation.
Below is a table summarizing the yields of various substituted Naphtho[2,3-b]furan-4,9-diones synthesized via a visible-light-mediated [3+2] cycloaddition reaction, highlighting the efficiency and functional group tolerance of this method.
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 75 |
| 2 | 4-Chlorophenylacetylene | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 67 |
Data sourced from a visible-light-mediated synthesis study. bohrium.com
Mechanistic Investigations of Chemical Transformations Involving the Naphtho 2,3 B Furan 4,9 Dione System
Elucidation of Reaction Pathways for Furan (B31954) Ring Formation
The formation of the furan ring in the naphtho[2,3-b]furan-4,9-dione (B1206112) system, particularly when starting from halogenated naphthoquinones, involves a cascade of nucleophilic reactions. The most pertinent precursor for the synthesis of the title compound is 2,3-dichloro-1,4-naphthoquinone.
Analysis of Michael Adduct Formation and Subsequent Cyclization
The synthesis of naphtho[2,3-b]furan-4,9-diones from 2,3-dichloro-1,4-naphthoquinone and a suitable nucleophile, such as a β-dicarbonyl compound, is proposed to proceed through a sequential addition-elimination mechanism. This process can be dissected into two key steps: an initial Michael-type addition followed by an intramolecular cyclization.
The reaction is typically initiated by the deprotonation of the acidic α-hydrogen of a β-dicarbonyl compound by a base, generating a resonance-stabilized enolate. This enolate then acts as a potent nucleophile. The electron-deficient α,β-unsaturated system of the 2,3-dichloro-1,4-naphthoquinone serves as the Michael acceptor. The enolate attacks one of the chlorinated carbon atoms (C2 or C3) of the naphthoquinone ring in a conjugate addition fashion. This nucleophilic attack leads to the formation of a transient intermediate known as a Michael adduct.
Role of Zwitterionic Intermediates and Dimerization Processes
While the primary pathway for the formation of the furan ring from 2,3-dichloro-1,4-naphthoquinone and β-dicarbonyl compounds is the Michael addition-cyclization cascade, the potential involvement of other intermediates, such as zwitterions, has been considered in related cycloaddition reactions. In some [3+2] cycloaddition reactions leading to heterocyclic systems, zwitterionic intermediates are proposed to play a key role. These are species that contain both a positive and a negative formal charge within the same molecule. However, for the specific reaction of 2,3-dichloro-1,4-naphthoquinone with enolates, the formation of a discrete, long-lived zwitterionic intermediate is less likely due to the rapid and irreversible nature of the subsequent intramolecular cyclization.
Dimerization processes are not commonly reported as a major pathway in the direct synthesis of 2-chloro-naphtho[2,3-b]furan-4,9-dione under the conditions described. The intramolecular nature of the final cyclization step is generally favored over intermolecular reactions that would lead to dimers, especially when the reaction is performed under appropriate dilution conditions.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry offers powerful tools to investigate reaction mechanisms, predict the structures of intermediates and transition states, and rationalize experimental observations. Theoretical studies, often employing Density Functional Theory (DFT), can provide valuable insights into the formation of the naphtho[2,3-b]furan-4,9-dione skeleton.
For the reaction of 2,3-dihalo-1,4-naphthoquinones with nucleophiles, computational studies can be employed to:
Model the Reaction Energy Profile: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for the reaction can be constructed. This would allow for the determination of the activation barriers for both the initial Michael addition and the subsequent intramolecular cyclization, confirming the feasibility of the proposed pathway.
Analyze Charge Distribution: Natural Bond Orbital (NBO) analysis can be used to study the charge distribution in the reactants and intermediates, highlighting the electrophilic nature of the naphthoquinone and the nucleophilic character of the enolate.
Visualize Transition State Geometries: The geometry of the transition states for the C-C and C-O bond-forming steps can be calculated, providing a three-dimensional picture of the atoms' arrangement during these key events.
While specific computational studies on the formation of Naphtho[2,3-b]furan-4,9-dione, 2-chloro- are not widely available in the literature, theoretical investigations on related nucleophilic aromatic substitution reactions provide a framework for understanding the electronic effects of the substituents and the nature of the transition states.
Intramolecular Rearrangements and Functional Group Interconversions
Once the Naphtho[2,3-b]furan-4,9-dione, 2-chloro- scaffold is formed, it can potentially undergo further chemical transformations. The presence of the chlorine atom at the 2-position, the furan ring, and the quinone moiety all offer sites for reactivity.
Intramolecular Rearrangements: Currently, there is limited specific information in the scientific literature detailing intramolecular rearrangements of Naphtho[2,3-b]furan-4,9-dione, 2-chloro-. However, related heterocyclic systems are known to undergo rearrangements under specific conditions, such as photochemical or thermal induction. For instance, photoinduced rearrangements of related chromenone derivatives have been shown to lead to complex polycyclic structures through a series of cyclizations and sigmatropic shifts. rsc.org The potential for such rearrangements in the 2-chloro-naphthofuran-4,9-dione system remains an area for future investigation.
Functional Group Interconversions: The chlorine atom at the 2-position is a key functional group that can be readily displaced by a variety of nucleophiles through nucleophilic aromatic substitution (SNAAr) reactions. This allows for the introduction of a wide range of substituents at this position, leading to a diverse library of derivatives. Examples of such transformations include:
Substitution with Amines: Reaction with primary or secondary amines can yield 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives.
Substitution with Alkoxides and Thiolates: Treatment with alkoxides or thiolates can lead to the corresponding 2-alkoxy or 2-thioalkyl derivatives.
These functional group interconversions are crucial for structure-activity relationship (SAR) studies in medicinal chemistry, where the nature of the substituent at the 2-position can significantly modulate the biological activity of the molecule.
Advanced Spectroscopic and Structural Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.
For a compound like Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-chloro-, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the naphthalene (B1677914) core. The chemical shifts and coupling patterns of these aromatic protons would confirm their positions on the benzene (B151609) ring. A key indicator of the successful formation of the furan (B31954) ring would be the absence of the proton at the 3-position.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. The spectrum would be expected to show characteristic peaks for the carbonyl carbons of the quinone moiety, typically in the downfield region (around 170-185 ppm), as well as signals for the carbons of the furan and naphthalene rings. The carbon atom bearing the chlorine (C-2) would exhibit a chemical shift influenced by the electronegativity of the halogen.
Representative NMR Data for a Related Analog: 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione nih.gov
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ (ppm) | δ (ppm) |
| 7.19 (s, 1H, Ar-H) | 103.5 |
| 7.62 (d, 2H, J = 8.4 Hz, Ar-H) | 124.7 |
| 7.74–7.78 (m, 4H, Ar-H) | 126.9, 126.9, 127.0, 127.2 |
| 8.18–8.25 (m, 2H, Ar-H) | 132.3, 132.4, 132.8, 133.1, 133.7, 134.1 |
| 151.7, 159.2 | |
| 173.0, 180.6 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy.
For Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, with a molecular formula of C₁₂H₅ClO₃, the expected monoisotopic mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O). HRMS analysis can distinguish this mass from that of other potential compounds with the same nominal mass but different elemental formulas. The observation of the characteristic isotopic pattern for chlorine (a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to ³⁵Cl and ³⁷Cl) would provide further definitive evidence for the presence of a chlorine atom in the molecule.
As an illustrative example, the HRMS data for the related compound 2-(4-chlorophenyl)naphtho[2,3-b]furan-4,9-dione (C₁₈H₉ClO₃) shows excellent agreement between the calculated and found mass, confirming its molecular formula. nih.gov
Representative HRMS Data for a Related Analog nih.gov
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
| 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | C₁₈H₁₀ClO₃ | 309.0313 | 309.0316 |
X-ray Diffraction Analysis for Solid-State Structure Elucidation
For Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, a successful single-crystal X-ray diffraction study would unambiguously confirm the planar naphthoquinone framework fused to the furan ring and would precisely locate the position of the chlorine atom at the C-2 position.
While specific crystallographic data for Naphtho[2,3-b]furan-4,9-dione, 2-chloro- has not been reported in the reviewed literature, studies on closely related derivatives of naphtho[2,3-b]furan-4,9-dione have utilized this technique to confirm their structures. rsc.org For instance, the structures of 2-phenylnaphtho[2,3-b]furan-4,9-dione and a dihydrogenated analog have been unambiguously established by single-crystal X-ray diffraction analysis, confirming the connectivity and regiochemistry of the substituents. rsc.org
Spectroscopic Techniques for Monitoring Reaction Progress and Intermediate Detection
The synthesis of Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, often involves the reaction of a starting material like 2,3-dichloro-1,4-naphthoquinone. researchgate.net Spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable for monitoring the progress of such reactions.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the synthesis of the target compound, one would monitor the disappearance of the starting material's characteristic IR absorption bands and the appearance of the product's bands. A key transformation to monitor would be the change in the carbonyl (C=O) stretching frequencies. For example, the starting 2,3-dichloro-1,4-naphthoquinone would have characteristic C=O stretches. The formation of the furan ring and the introduction of the chloro-substituent at the 2-position would likely lead to a shift in these frequencies in the final product. The IR spectra of various naphtho[2,3-b]furan-4,9-dione derivatives consistently show strong absorption bands for the quinone carbonyl groups, typically in the region of 1670-1685 cm⁻¹. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The extended conjugated system of naphtho[2,3-b]furan-4,9-diones gives rise to strong absorptions in the UV-Vis region. As the reaction proceeds from the starting materials to the final product, the nature of the conjugated π-electron system changes, resulting in a corresponding change in the UV-Vis spectrum. This change in the absorption maximum (λ_max) and intensity can be used to track the consumption of the starting material and the formation of the product. The final product, Naphtho[2,3-b]furan-4,9-dione, 2-chloro-, is expected to be a colored solid, and its UV-Vis spectrum would be a key characteristic for its identification.
Computational Chemistry and Theoretical Studies on Naphtho 2,3 B Furan 4,9 Dione, 2 Chloro
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide detailed information about electron distribution, molecular orbital energies, and reactivity indices.
Application of Semiempirical (PM3) and Ab Initio (HF/3-21G) Methods
Semiempirical methods, like PM3, and ab initio methods, such as Hartree-Fock (HF) with a 3-21G basis set, are established techniques for initial computational analysis. They are often used to determine optimized geometries and electronic properties. At present, there are no published studies that have applied these specific methods to Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-chloro-.
Density Functional Theory (DFT) for Molecular Descriptors and Electronic State Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that can provide highly accurate information about the electronic structure of molecules. Analysis using DFT could yield valuable molecular descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity. The electrostatic potential surface, another output of DFT calculations, can reveal sites susceptible to electrophilic or nucleophilic attack. Unfortunately, no DFT studies specifically detailing these parameters for Naphtho[2,3-b]furan-4,9-dione, 2-chloro- are currently available.
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These studies are instrumental in drug discovery for predicting binding affinity and orientation. There is no literature available that describes molecular modeling or docking studies performed with Naphtho[2,3-b]furan-4,9-dione, 2-chloro-.
Prediction of Chemical Properties and Reaction Outcomes via Computational Methods
Computational methods can also be employed to predict various chemical properties, such as solubility and stability, as well as the likely outcomes of chemical reactions. These predictive studies can guide synthetic efforts and help in understanding reaction mechanisms. As with the other computational aspects, there are no published reports on the use of these predictive methods for Naphtho[2,3-b]furan-4,9-dione, 2-chloro-.
Structure Activity Relationship Sar Studies and Rational Design of Naphtho 2,3 B Furan 4,9 Dione Derivatives
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. brieflands.com This allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process.
2D-QSAR and 3D-QSAR (CoMFA) for Predicting Biological Potency
Both two-dimensional (2D) and three-dimensional (3D) QSAR methods have been pivotal in understanding the structural requirements for the activity of naphthoquinone derivatives. While 2D-QSAR relies on topological descriptors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide a more detailed picture by correlating the biological activity with the 3D steric and electrostatic fields of the molecules. nih.gov
In a 3D-QSAR study conducted on a series of 36 naphthoquinone derivatives, including naphtho[2,3-b]furan-4,9-dione (B1206112) analogs, a robust and statistically significant CoMFA model was generated. The model showed a high non-cross-validated correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.625, indicating strong predictive power. nih.govnih.gov Such models generate contour maps that visualize the regions in space where specific properties are predicted to influence biological activity. nih.govresearchgate.net For instance, these maps can highlight areas where bulky groups (steric fields) or electronegative substituents (electrostatic fields) would be favorable or unfavorable for potency, guiding the rational design of new derivatives with potentially enhanced activity. nih.govresearchgate.net
Correlation of Electronic, Lipophilic, and Steric Descriptors with Activity
The biological activity of quinone compounds is intricately linked to their physicochemical properties, which can be quantified by molecular descriptors. Key descriptors include:
Electronic: These describe the electron distribution in a molecule, affecting its ability to participate in redox cycling and interact with biological targets. Properties like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moments, and atomic charges are crucial. researchgate.netnih.gov
Lipophilic: Often represented by LogP, this descriptor measures a compound's hydrophobicity, which influences its ability to cross cell membranes and reach its target. nih.gov
Steric: These descriptors relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. researchgate.net
A QSAR analysis of various naphtho[2,3-b]furan-4,9-diones and related compounds demonstrated that theoretical calculations of frontier molecular orbitals, dipole moments, and hydrophobicity are applicable for predicting their cytotoxic activity. nih.gov This establishes a direct relationship between the electronic and lipophilic properties of these compounds and their biological function. nih.govnih.gov
| Descriptor Type | Relevant Properties | Influence on Biological Activity |
| Electronic | HOMO/LUMO energy, Dipole Moment, Redox Potential | Governs redox cycling, interaction with biological macromolecules, and electron transfer. researchgate.netnih.gov |
| Lipophilic | Hydrophobicity (LogP) | Affects membrane permeability and transport to the target site. nih.gov |
| Steric | Molecular Volume, Shape, Torsion Angles | Determines the quality of fit into a biological target's active site. researchgate.net |
Influence of Substituents on the Naphtho[2,3-b]furan-4,9-dione Core
The nature and position of substituents on the tricyclic quinone system are critical determinants of biological activity. The 2-position of the furan (B31954) ring has been a particular focus of synthetic modification.
Impact of Substitution at the 2-Position (e.g., Chloro, Acetyl, Aryl) on Biological Activities
Studies have shown that the parent, unsubstituted naphtho[2,3-b]furan-4,9-dione possesses cytotoxic activity, establishing the importance of the core structure. nih.gov However, modifications at the 2-position can dramatically modulate this activity. A wide array of derivatives has been synthesized with substituents such as formyl, acetyl, chloro-phenyl, and bromo-phenyl groups at this position. mdpi.com
Research on the cytotoxic activity of 33 different 2-substituted derivatives against KB cell cultures revealed that specific modifications significantly enhance potency. nih.gov For example, 2-formylnaphtho[2,3-b]furan-4,9-dione was found to have particularly potent activity, with an ED₅₀ value of 0.09 µg/ml. nih.gov Similarly, a study involving 39 derivatives showed that introducing groups like phenoxy or specific amino groups at the 2-position resulted in compounds with the highest tumor-specificity. nih.gov In contrast, 2-Acetylnaphtho[2,3-b]furan-4,9-dione was highly cytotoxic to both normal and tumor cells, indicating low specificity. nih.gov
| 2-Position Substituent | Effect on Cytotoxicity/Specificity | Reference |
| Formyl | Potent cytotoxic activity (ED₅₀ = 0.09 µg/ml) | nih.gov |
| Acetyl | High cytotoxicity but low tumor-specificity | nih.gov |
| Phenoxy | High tumor-specificity | nih.gov |
| Isopropylamino | High tumor-specificity | nih.gov |
| 2-Methylpiperidino | High tumor-specificity | nih.gov |
Comparative Studies with Related Tricyclic Quinone Systems
Comparing the naphtho[2,3-b]furan-4,9-dione scaffold with other tricyclic systems provides valuable insights into the specific roles of different structural components.
One study compared the anti-proliferative activity of naphtho[2,3-b]furan-4,9-dione derivatives with their naphtho[2,3-b]thiophene-4,9-dione analogs, where the furan oxygen is replaced by a sulfur atom. nih.govnih.gov Both systems showed improved toxicity when substituted with an EWG at the 2-position, but the thiophene (B33073) analogs demonstrated particularly potent cytotoxicity against colorectal cancer cells. nih.govnih.gov Another study focusing on agents to suppress keratinocyte hyperproliferation also modified the basic naphtho[2,3-b]furan-4,9-dione structure, including the synthesis of 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione derivatives, which showed favorable activity. nih.gov
Furthermore, a comparison with benzoylnaphthindolizinediones, where the furan ring is replaced by a pyrrole (B145914) system, resulted in a complete loss of anticancer activity. nih.gov This highlights the critical importance of the furan ring itself for the cytotoxic effects observed in this class of compounds. nih.gov In a broader context, naphthoquinones like those derived from the core structure are investigated as potential anticancer agents due to their structural similarities to clinically used anthracycline antibiotics, but with the hope of achieving more selective action against cancer cells and reduced toxicity toward healthy cells. nih.govnih.gov
Comparison with Naphtho[2,3-b]thiophene-4,9-dione Analogs
A key strategy in medicinal chemistry involves the bioisosteric replacement of atoms or functional groups to modulate the pharmacological profile of a lead compound. In this context, the sulfur-containing Naphtho[2,3-b]thiophene-4,9-dione scaffold serves as a valuable comparator to the oxygen-containing Naphtho[2,3-b]furan-4,9-dione core.
Research into 2-amino-naphtho[2,3-b]thiophene-4,9-dione derivatives has demonstrated their potential as potent anticancer agents against aggressive triple-negative breast cancer (TNBC) cell lines. Mechanistic studies revealed that these compounds can induce cell cycle arrest and apoptosis. This highlights the potential of the naphthothiophene core in developing new cancer therapies.
In contrast, studies on Naphtho[2,3-b]furan-4,9-dione derivatives have revealed a broad spectrum of cytotoxic activities against various cancer cell lines. For instance, a study investigating the cytotoxicity of 2-substituted Naphtho[2,3-b]furan-4,9-diones against KB (human oral squamous carcinoma) cells demonstrated that the parent naphtho[2,3-b]furan-4,9-dione and most of its 2-substituted derivatives exhibited cytotoxic activity. nih.gov This suggests that the furan ring and its substituents play a critical role in the cytotoxic potential of these compounds.
The following table presents the cytotoxic activity of several 2-substituted Naphtho[2,3-b]furan-4,9-dione derivatives, including the 2-chloro analog, against KB cells.
| Compound Name | Substituent at C-2 | ED₅₀ (µg/mL) |
|---|---|---|
| Naphtho[2,3-b]furan-4,9-dione | -H | 0.48 |
| 2-Chloro-naphtho[2,3-b]furan-4,9-dione | -Cl | 0.55 |
| 2-Bromo-naphtho[2,3-b]furan-4,9-dione | -Br | 0.53 |
| 2-Iodo-naphtho[2,3-b]furan-4,9-dione | -I | 0.62 |
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | -CHO | 0.09 |
| 2-Acetylnaphtho[2,3-b]furan-4,9-dione | -COCH₃ | 0.28 |
| 2-Benzoylnaphtho[2,3-b]furan-4,9-dione | -COC₆H₅ | 0.35 |
The data indicates that while the 2-chloro substituent results in potent cytotoxicity, other modifications can lead to even greater activity, as seen with the 2-formyl derivative, which was found to be particularly potent. nih.gov This underscores the importance of the substituent at the 2-position in modulating the biological activity of the Naphtho[2,3-b]furan-4,9-dione scaffold.
Analysis of Furoquinolinediones and Other Fused Heterocyclic Quinones
The Naphtho[2,3-b]furan-4,9-dione core is part of a larger family of fused heterocyclic quinones, which includes furoquinolinediones and other related structures. The structure-activity relationships of these broader classes of compounds provide valuable insights into the key structural features required for anticancer activity.
Quinoline (B57606) and its derivatives have been extensively studied for their therapeutic potential, including their use as anticancer agents. nih.gov The fusion of a quinoline ring system with other heterocyclic moieties can lead to compounds with enhanced biological activity. Furoquinolinediones, which combine the furan and quinoline scaffolds, are of particular interest.
The general structure-activity relationships for quinolone-based anticancer agents often highlight the importance of specific substitutions on the quinoline ring. For instance, in fluoroquinolones, a class of synthetic antibiotics that have been repurposed as anticancer agents, the presence of a fluorine atom at certain positions can significantly enhance their activity against mammalian topoisomerase II, a key enzyme in DNA replication. nih.gov
Furthermore, the substituent at the N-1 position of the quinoline ring is often crucial for potency, with bulky groups sometimes leading to increased activity. Modifications at other positions, such as C-7, can influence the spectrum of activity and pharmacokinetic properties. These principles derived from the study of quinolones can be applied to the rational design of novel furoquinolinedione derivatives with improved anticancer profiles.
The broader family of fused heterocyclic quinones represents a rich source of potential anticancer agents. nih.gov The inherent ability of the quinone moiety to participate in redox cycling and generate reactive oxygen species is a common mechanism of action for many of these compounds. The fused heterocyclic portion of the molecule plays a critical role in modulating this reactivity and determining the compound's selectivity for cancer cells.
For example, pyrrolo-fused heterocycles have also emerged as promising scaffolds for the development of anticancer drugs. mdpi.com The fusion of a pyrrole ring to other heterocyclic systems can lead to compounds with diverse mechanisms of action, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Conclusion and Future Research Directions in Naphtho 2,3 B Furan 4,9 Dione, 2 Chloro , Research
Synthesis of Novel Analogs with Tailored Reactivity and Bioactivity Profiles
The development of novel analogs of Naphtho[2,3-b]furan-4,9-dione (B1206112), 2-chloro- with fine-tuned properties is a cornerstone of ongoing research. While direct synthesis of a diverse library of 2-chloro analogs is not extensively documented, several established methods for the synthesis of the parent naphtho[2,3-b]furan-4,9-dione scaffold can be adapted. These foundational synthetic strategies provide a roadmap for creating derivatives with tailored reactivity and bioactivity.
One promising approach involves the base-promoted reaction of 2,3-dichloro-1,4-naphthoquinone with various β-dicarbonyl compounds. This method allows for the one-pot synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones. researchgate.net By carefully selecting the β-dicarbonyl reactant, it is conceivable to introduce a range of functional groups at the 3-position while retaining the crucial 2-chloro substituent, thereby modulating the electronic and steric nature of the molecule.
Modern, environmentally friendly synthetic methods also offer exciting possibilities. Visible-light-mediated [3+2] cycloaddition reactions have been successfully employed for the synthesis of various naphtho[2,3-b]furan-4,9-diones. mdpi.comnih.gov These reactions demonstrate excellent regioselectivity and functional group tolerance, making them ideal for creating a diverse set of analogs under mild conditions. mdpi.comnih.gov Adapting this methodology to incorporate a chlorine atom at the 2-position could open up new avenues for analog synthesis.
Furthermore, palladium-catalyzed reverse hydrogenolysis presents a waste-free method for coupling 2-hydroxy-1,4-naphthoquinones with olefins to yield naphtho[2,3-b]furan-4,9-diones. rsc.org The versatility of this catalytic system could potentially be harnessed to introduce a chlorine atom at the desired position, either on the starting materials or through a post-synthesis modification.
The table below summarizes key synthetic approaches that could be explored for the generation of novel 2-chloro-naphtho[2,3-b]furan-4,9-dione analogs.
| Synthetic Strategy | Starting Materials | Key Features | Potential for 2-Chloro Analog Synthesis |
| Base-Promoted C,O-Dialkylation | 2,3-dichloro-1,4-naphthoquinone, β-dicarbonyl compounds | One-pot synthesis, versatile substitution at the 3-position. researchgate.net | High potential by using 2,3-dichloro-1,4-naphthoquinone and a suitable nucleophile. |
| Visible-Light-Mediated [3+2] Cycloaddition | 2-hydroxy-1,4-naphthoquinones, alkynes/alkenes | Green chemistry, high regioselectivity, mild conditions. mdpi.comnih.gov | Adaptable by using a chlorinated starting material or a post-cycloaddition chlorination step. |
| Palladium-Catalyzed Reverse Hydrogenolysis | 2-hydroxy-1,4-naphthoquinones, olefins | Waste-free, catalytic. rsc.org | Feasible if a suitable chlorinated substrate can be employed in the coupling reaction. |
By leveraging these synthetic strategies, researchers can create a library of 2-chloro-naphtho[2,3-b]furan-4,9-dione analogs with diverse substituents. This will enable a systematic exploration of how modifications to the core structure impact its chemical reactivity and, consequently, its biological activity.
Advanced Mechanistic Studies on Molecular Interactions and Biological Targets
A critical area of future research is the elucidation of the precise molecular mechanisms through which Naphtho[2,3-b]furan-4,9-dione, 2-chloro- and its analogs exert their biological effects. The parent naphtho[2,3-b]furan-4,9-dione scaffold is known to interact with various biological systems, and understanding the specific role of the 2-chloro substituent is paramount.
The quinone moiety is a key pharmacophore, and its redox properties are often central to the biological activity of these compounds. nih.gov Future studies should focus on how the electron-withdrawing nature of the chlorine atom at the 2-position influences the redox potential of the molecule and its ability to generate reactive oxygen species (ROS), a common mechanism of action for many quinone-containing anticancer agents. nih.gov
Identifying the specific biological targets of 2-chloro-naphtho[2,3-b]furan-4,9-dione is another crucial objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down and identify interacting proteins. Given that related compounds have shown inhibitory activity against enzymes like tyrosine kinases, investigating the interaction of the 2-chloro derivative with such targets would be a logical starting point. researchgate.net A structure-activity relationship study on related naphtho[2,3-d]thiazole-4,9-diones revealed that substitution at the 2-position of the thiazole (B1198619) ring could lead to inhibition of cancer cell proliferation, with docking simulations suggesting potential binding to the hDNA TopoIIβ binding pocket. nih.gov Similar studies on the 2-chloro-naphtho[2,3-b]furan-4,9-dione could provide valuable insights.
Advanced spectroscopic techniques, such as NMR and X-ray crystallography, can be used to study the non-covalent and covalent interactions between the 2-chloro compound and its biological targets at an atomic level. This will provide a detailed understanding of the binding mode and the key interactions that drive its biological activity.
Development of Predictive Computational Models for Structure-Property Relationships
To accelerate the discovery of new and more potent analogs, the development of predictive computational models for the structure-property relationships of 2-chloro-naphtho[2,3-b]furan-4,9-dione is essential. While specific computational studies on this particular compound are not yet widely reported, the principles of quantitative structure-activity relationship (QSAR) and molecular docking are highly applicable.
QSAR studies can be employed to establish a mathematical relationship between the structural features of a series of 2-chloro-naphtho[2,3-b]furan-4,9-dione analogs and their observed biological activity. By generating a diverse set of analogs through the synthetic methods described in section 8.1 and evaluating their bioactivity, a robust QSAR model can be built. This model can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates and reducing the need for extensive and costly experimental screening.
Molecular docking simulations can provide insights into the binding of 2-chloro-naphtho[2,3-b]furan-4,9-dione and its analogs to the active sites of potential biological targets. These simulations can help to rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinity and selectivity. For instance, docking studies could explore how modifications at other positions on the naphtho[2,3-b]furan-4,9-dione scaffold, in conjunction with the 2-chloro substituent, affect binding to a specific enzyme.
The integration of experimental data with computational modeling will create a powerful feedback loop for the rational design of novel 2-chloro-naphtho[2,3-b]furan-4,9-dione derivatives with optimized therapeutic potential.
Exploration of Emerging Research Avenues for the Naphtho[2,3-b]furan-4,9-dione Scaffold
The versatile naphtho[2,3-b]furan-4,9-dione scaffold continues to find applications in new and exciting areas of research, which in turn can inform and inspire further studies on its 2-chloro derivative.
One emerging area is the development of fluorescent probes and materials. The extended π-system of the naphtho[2,3-b]furan-4,9-dione core can give rise to interesting photophysical properties. For example, related naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives have been shown to exhibit fluorescence, with potential applications in bioimaging and as sensors. nih.gov Investigating the fluorescence properties of 2-chloro-naphtho[2,3-b]furan-4,9-dione and its analogs could lead to the development of novel tools for biological research.
The concept of the naphtho[2,3-b]furan-4,9-dione as a privileged scaffold suggests its potential for targeting a wide range of diseases beyond cancer. mdpi.com Future research should explore the activity of 2-chloro-naphtho[2,3-b]furan-4,9-dione and its analogs against other therapeutic targets, such as those involved in infectious diseases, inflammation, and neurodegenerative disorders. The inherent reactivity and modular nature of the scaffold make it an attractive starting point for the development of diverse compound libraries for high-throughput screening against various disease models.
The continued exploration of natural products containing the naphtho[2,3-b]furan-4,9-dione core will also provide valuable inspiration for the design of new synthetic analogs. researchgate.net Understanding the evolutionary selection of specific substitution patterns in nature can guide the development of synthetic derivatives with enhanced biological activity and drug-like properties.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-naphtho[2,3-b]furan-4,9-dione, and how do reaction conditions influence yield?
The compound can be synthesized via palladium-catalyzed reverse hydrogenolysis, where 2-hydroxy-1,4-naphthoquinones undergo two-site coupling with olefins. The use of Pd/C as a catalyst under oxidant-free conditions is critical for avoiding side reactions and achieving high yields . Alternative methods include nucleophilic substitution of precursors like 2-trimethylsilyl derivatives with halogenating agents (e.g., Cl₂, Br₂), which proceed efficiently in anhydrous solvents to prevent hydrolysis or ring-opening side reactions .
Q. How can researchers characterize the purity and structural integrity of 2-chloro-naphtho[2,3-b]furan-4,9-dione?
Key techniques include:
- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1685 cm⁻¹) and aromatic C-Cl bonds .
- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 226 for the parent compound) and fragmentation patterns .
- Elemental analysis : Validates stoichiometry, particularly for halogen content .
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity, as described in failed ethylamine substitution experiments where side products formed .
Q. What are the primary reactivity patterns of 2-chloro-naphtho[2,3-b]furan-4,9-dione in nucleophilic substitution reactions?
The 2-chloro substituent is highly reactive toward nucleophiles (e.g., amines, thiols, alkoxides) under mild conditions. For example, reactions with sulfur nucleophiles yield thioether derivatives, while amines produce 2-amino analogs. However, strong bases like alkoxides may require non-aqueous conditions to prevent decomposition .
Advanced Research Questions
Q. How does the electronic structure of 2-chloro-naphtho[2,3-b]furan-4,9-dione influence its cytotoxic properties?
The quinoid system and electron-withdrawing chloro group enhance redox activity, enabling intracellular generation of reactive oxygen species (ROS) via enzymatic one-/two-electron reduction. Solvatochromic studies reveal that dipolarity and hydrogen-bonding interactions modulate cytotoxicity, as seen in derivatives suppressing keratinocyte hyperproliferation via NAD(P)H quinone oxidoreductase (NQO1)-mediated mechanisms .
Q. What strategies mitigate side reactions during functionalization of the 2-chloro substituent?
- Controlled reaction media : Use aprotic solvents (e.g., DMF, THF) to avoid hydrolysis of intermediates .
- Protecting groups : Temporarily block reactive sites (e.g., carbonyls) during multi-step syntheses .
- Catalyst optimization : Pd/C or Rh-based catalysts improve regioselectivity in cross-coupling reactions .
Q. How can computational modeling guide the design of 2-chloro-naphtho[2,3-b]furan-4,9-dione derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations predict redox potentials and electron delocalization patterns, which correlate with experimental cytotoxicity. For instance, derivatives with electron-donating groups at the 2-position exhibit reduced solvatochromism but higher stability in biological systems .
Q. What mechanisms underlie the compound’s inhibition of DNA topoisomerases and inflammatory pathways?
- Topoisomerase inhibition : Intercalation into DNA and stabilization of topoisomerase-DNA cleavage complexes, disrupting replication .
- Anti-inflammatory activity : Suppression of NF-κB signaling and downstream mediators (e.g., COX-2, iNOS) via redox-dependent pathways, as demonstrated in LPS-induced macrophage models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
